Cas no 1286207-07-5 ((R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate)

(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
- (R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate
- (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
-
- インチ: 1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1
- InChIKey: UYZZAGNHGKVPQM-CQSZACIVSA-N
- SMILES: BrC1C=CC(=CC=1)CN1CC[C@H](C1)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 349
- XLogP3: 3.3
- トポロジー分子極性表面積: 41.6
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064231-1g |
R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate |
1286207-07-5 | 95% | 1g |
£276.00 | 2022-03-01 | |
Chemenu | CM492628-1g |
(R)-tert-Butyl(1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate |
1286207-07-5 | 97% | 1g |
$309 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695152-250mg |
Tert-butyl (r)-(1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate |
1286207-07-5 | 98% | 250mg |
¥1803.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695152-1g |
Tert-butyl (r)-(1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate |
1286207-07-5 | 98% | 1g |
¥4517.00 | 2024-08-09 |
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 関連文献
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamateに関する追加情報
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS No. 1286207-07-5): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS No. 1286207-07-5) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is characterized by its unique structural features, which include a tert-butyl carbamate group, a pyrrolidine ring, and a 4-bromobenzyl substituent. These features contribute to its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals.
The synthesis of (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate involves several well-established organic reactions. One common approach is the reaction of (R)-3-amino-1-(4-bromobenzyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O). This reaction selectively protects the amino group, yielding the desired carbamate derivative. The chiral center at the pyrrolidine ring is crucial for the compound's biological activity, and various enantioselective methods have been developed to ensure high enantiomeric purity.
In recent years, significant progress has been made in understanding the biological properties of (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate. Studies have shown that this compound exhibits potent activity against various targets, including enzymes and receptors involved in neurological disorders and cancer. For instance, it has been reported to act as a selective inhibitor of certain kinases, which are key enzymes in cell signaling pathways. This property makes it a promising lead compound for the development of novel therapeutic agents.
The pharmacological profile of (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated its ability to modulate specific protein interactions and inhibit enzymatic activities with high selectivity and potency. In vivo studies have further confirmed its efficacy in animal models of disease, highlighting its potential as a therapeutic candidate.
The structural versatility of (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate also allows for easy modification through functional group manipulation. This flexibility is particularly useful in optimizing the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability. Researchers have explored various derivatives by introducing different substituents at the pyrrolidine ring or modifying the bromobenzyl moiety to enhance its therapeutic potential.
In addition to its direct applications in drug discovery, (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate serves as an important building block in the synthesis of more complex molecules. Its use as an intermediate in multi-step syntheses has been documented in numerous research articles and patents. The ability to introduce specific functional groups at precise positions on the molecule makes it a valuable tool for chemists working on the development of new drugs and materials.
The safety profile of (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate has also been evaluated in preclinical studies. These studies have shown that it exhibits low toxicity and good tolerability at therapeutic doses. However, as with any new chemical entity, further safety assessments are necessary to ensure its suitability for clinical use.
In conclusion, (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS No. 1286207-07-5) is a versatile and promising compound with significant potential in medicinal chemistry. Its unique structural features, combined with its biological activity and safety profile, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the advancement of pharmaceutical science.
1286207-07-5 ((R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate) Related Products
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)




